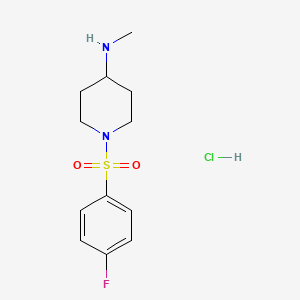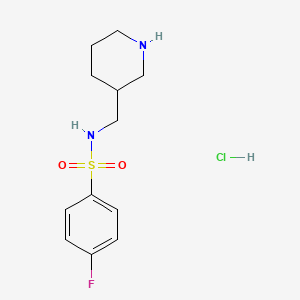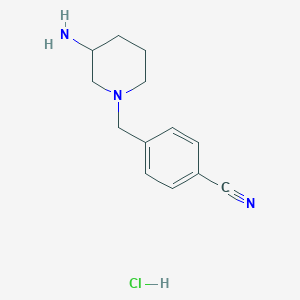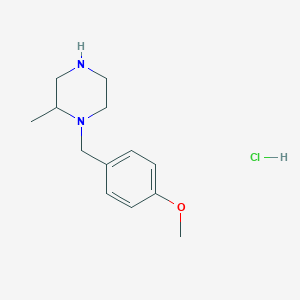![molecular formula C14H21N3O2 B3027718 tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-76-3](/img/structure/B3027718.png)
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
Descripción general
Descripción
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate is a compound that features a pyrrolidine ring, a pyridine ring, and a tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors.
Introduction of the pyridine ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the pyrrolidine ring.
Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate, which can be achieved using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Análisis De Reacciones Químicas
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the tert-butyl carbamate group provides stability and protection to the molecule. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in various chemical reactions and as a protecting group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, which can have varying biological activities.
Pyridine derivatives: Compounds with pyridine rings that are used in a wide range of applications, from pharmaceuticals to agrochemicals.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-pyridin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPPUFHXZAFAE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134591 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365937-76-3 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















